Cantharene-d6
Description
Cantharene-d6 (hypothetical structure: deuterated polycyclic aromatic hydrocarbon [PAH]) is a deuterated isotopologue of Cantharene, a compound commonly used as an internal standard in environmental and analytical chemistry. Deuterated compounds like this compound are critical for mass spectrometry-based analyses due to their near-identical chemical properties to non-deuterated analogs, enabling precise quantification via isotope dilution. While specific data on this compound (e.g., CAS number, molecular weight) is absent in the provided evidence, its utility likely parallels other deuterated PAHs, such as Acenaphthene-d10 and 3,3-Dichlorobenzidine-d6, which are standardized for environmental monitoring .
Properties
Molecular Formula |
C₈H₆D₆ |
|---|---|
Molecular Weight |
114.22 |
Synonyms |
2,3-Dimethyl-d6-1,3-cyclohexadiene |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of Deuterated and Non-Deuterated Analogs
*Hypothesized structure and properties based on analogous deuterated PAHs. †Estimated based on non-deuterated Cantharene (C₁₆H₁₀, MW = 202.3) + 6 deuterium atoms.
Key Findings:
Deuteration Advantages: this compound and 3,3-Dichlorobenzidine-d6 exhibit enhanced stability and reduced matrix interference in mass spectrometry compared to non-deuterated analogs like 6-Methylbenz[a]anthracene . Deuterated compounds are less prone to isotopic exchange under standard analytical conditions, ensuring reliable quantification .
Environmental Applications: 3,3-Dichlorobenzidine-d6 is specifically used for detecting chlorinated aromatic amines in environmental samples, while this compound (if similar to Acenaphthene-d10) may target PAHs in air or water . Non-deuterated compounds like 6-Methylbenz[a]anthracene are often analyzed as contaminants rather than standards, requiring deuterated internal standards for accurate measurement .
Analytical Challenges: Deuterated standards must be chromatographically resolved from non-deuterated analogs. For example, Acenaphthene-d10 elutes slightly earlier than Acenaphthene in GC-MS, a principle likely applicable to this compound . 3,3-Dichlorobenzidine-d6 requires careful handling due to its toxicity, a consideration that may extend to other deuterated aromatic amines .
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